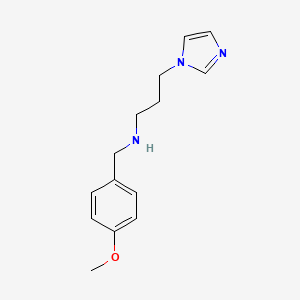
(3-Imidazol-1-yl-propyl)-(4-methoxy-benzyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(3-Imidazol-1-yl-propyl)-(4-methoxy-benzyl)-amine” is an organic molecule that contains an imidazole ring, a propyl chain, a benzyl group, and a methoxy group . The imidazole ring is a five-membered ring with two non-adjacent nitrogen atoms, which is a common structure in many biologically active molecules. The propyl chain is a three-carbon alkyl group, and the benzyl group consists of a benzene ring attached to a methylene (-CH2-) group. The methoxy group (-OCH3) is an ether group attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazole ring, a propyl chain, a benzyl group, and a methoxy group . The exact spatial arrangement of these groups would depend on the specific synthesis conditions and the stereochemistry of the starting materials .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the imidazole ring, the benzyl group, and the methoxy group . The imidazole ring can act as a nucleophile in reactions with electrophiles, and the benzyl group can participate in reactions involving aromatic substitution . The methoxy group may also influence the reactivity of the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the imidazole ring and the ether group could increase its polarity, potentially affecting its solubility in various solvents . The exact properties would need to be determined experimentally .Aplicaciones Científicas De Investigación
Please consult with a subject matter expert or a scientific research database for more specific and detailed information about the applications of “(3-Imidazol-1-yl-propyl)-(4-methoxy-benzyl)-amine”.
- Field : Chemistry
- Summary : This compound is used in various scientific fields, particularly in chemistry for the synthesis of other complex molecules . The silica gel is functionalized with a 3-(Imidazol-1-yl)propyl group, providing an impressive loading capacity of 1.0 mmol/g .
- Methods : The silica gel is functionalized with a 3-(Imidazol-1-yl)propyl group .
- Results : This lends incredible efficacy to research, laboratory experiments, and large-scale projects .
- Field : Materials Science
- Summary : An emerging trend is to use Room-temperature ionic liquids (RTILs) as building blocks to engineer novel molecular composites with superior electrical, thermal, and mechanical properties .
- Methods : RTILs are composed of bulky asymmetric organic cations and inorganic/organic anions . The relatively weak coulombic interactions between the often-bulky ions and the difficulty of packing irregularly shaped ions help push the solidification temperature of RTILs far below that of common salts .
- Results : These molecular composites break the traditional tradeoff between stiff mechanical modulus and high ionic conductivity, thus making it a potential candidate for solid electrolyte membrane in next-generation of batteries .
3-(Imidazol-1-yl)propyl-functionalized silica gel
Molecular Composites Based on Ionic Liquids
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used . As with all chemicals, appropriate safety precautions should be taken when handling this compound, including the use of personal protective equipment and adherence to safe laboratory practices .
Direcciones Futuras
The potential applications and future directions for research on this compound would depend on its biological activity and physicochemical properties . Compounds containing an imidazole ring are found in many drugs and biologically active molecules, suggesting that this compound could have potential applications in medicinal chemistry or drug discovery .
Propiedades
IUPAC Name |
3-imidazol-1-yl-N-[(4-methoxyphenyl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-18-14-5-3-13(4-6-14)11-15-7-2-9-17-10-8-16-12-17/h3-6,8,10,12,15H,2,7,9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPUHHKCAWFCCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCCN2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Imidazol-1-yl-propyl)-(4-methoxy-benzyl)-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


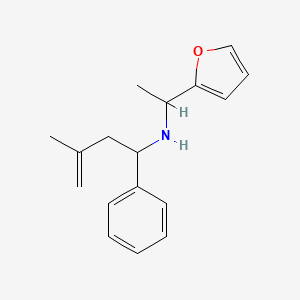
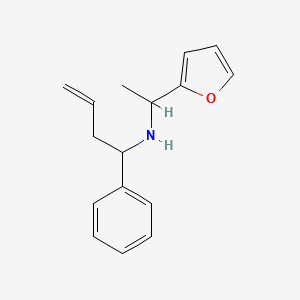


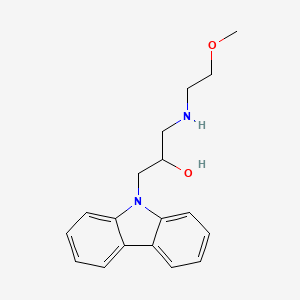
![3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1306286.png)
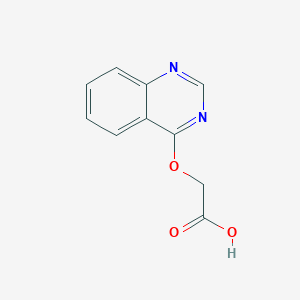

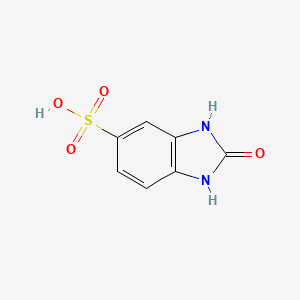

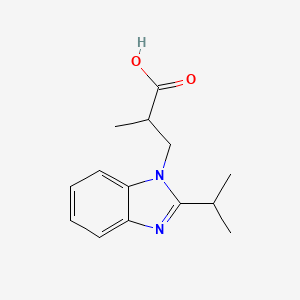
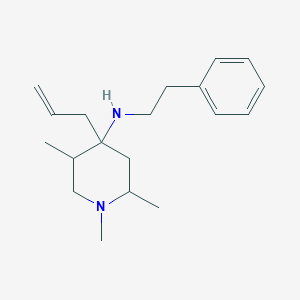
![Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine](/img/structure/B1306306.png)